molecular formula C5H12ClN B2755195 trans-(2-Methylcyclopropyl)methanamine hcl CAS No. 1951441-25-0

trans-(2-Methylcyclopropyl)methanamine hcl

Cat. No.: B2755195
CAS No.: 1951441-25-0
M. Wt: 121.61
InChI Key: REMRAVQKDKDHNZ-JBUOLDKXSA-N
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Description

trans-(2-Methylcyclopropyl)methanamine hydrochloride: is an organic compound with the molecular formula C₅H₁₂ClN. It is a derivative of methanamine, featuring a cyclopropyl ring substituted with a methyl group at the 2-position. This compound is primarily used in research settings and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method includes the reaction of 2-methylcyclopropylcarbinol with thionyl chloride to form the corresponding chloride, which is then treated with ammonia to yield the amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: : Industrial production methods for trans-(2-Methylcyclopropyl)methanamine hydrochloride are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : In chemistry, trans-(2-Methylcyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various cyclopropyl-containing compounds, which are valuable in medicinal chemistry and materials science .

Biology: : In biological research, this compound is used to study the effects of cyclopropylamines on biological systems. It helps in understanding the interactions of small molecules with enzymes and receptors, providing insights into their mechanisms of action .

Medicine: : Although not directly used as a therapeutic agent, trans-(2-Methylcyclopropyl)methanamine hydrochloride is valuable in medicinal chemistry for the development of potential drugs. Its derivatives are explored for their pharmacological properties and potential therapeutic applications .

Industry: : In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. It is also employed in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of trans-(2-Methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-(2-Methylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties. The methyl substitution on the cyclopropyl ring further enhances its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

trans-(2-Methylcyclopropyl)methanamine hydrochloride (also known as trans-(2-Methylcyclopropyl)methanamine HCl) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C5_5H12_{12}ClN
  • Molecular Weight: 133.61 g/mol

Synthesis:
The synthesis of trans-(2-Methylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination. A common method includes:

  • Reaction of 2-methylcyclopropylcarbinol with thionyl chloride to form the corresponding chloride.
  • Treatment with ammonia to yield the amine.
  • Conversion of the free amine to its hydrochloride salt using hydrochloric acid.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group enhances steric and electronic properties, influencing binding affinity and activity. The amine group is capable of forming hydrogen bonds and electrostatic interactions, modulating the function of target molecules.

Pharmacological Effects

  • Enzyme Interaction:
    • The compound has been shown to interact with specific enzymes, potentially affecting metabolic pathways.
    • It serves as a building block for synthesizing more complex molecules used in drug development .
  • Anticancer Activity:
    • Preliminary studies suggest that derivatives of trans-(2-Methylcyclopropyl)methanamine exhibit cytotoxic effects against various cancer cell lines.
    • For instance, compounds derived from similar structures have demonstrated significant inhibitory activity against human leukemia and breast cancer cell lines, indicating potential as anticancer agents .
  • Neuropharmacology:
    • Research indicates that cyclopropylamines can influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Case Study 1: Anticancer Potential

A study investigated the effects of trans-(2-Methylcyclopropyl)methanamine derivatives on human cancer cell lines, demonstrating that certain derivatives exhibited IC50_{50} values in the low micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cells. Flow cytometry assays indicated these compounds could induce apoptosis in a dose-dependent manner .

CompoundCell LineIC50_{50} (µM)Mechanism
AMCF-70.65Apoptosis induction
BU-9370.78Cell cycle arrest

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, trans-(2-Methylcyclopropyl)methanamine was evaluated for its ability to inhibit carbonic anhydrases (CAs), which are important in various physiological processes. Certain derivatives showed selective inhibition at nanomolar concentrations, highlighting their potential as therapeutic agents for conditions like glaucoma and cancer .

Properties

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-2-5(4)3-6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMRAVQKDKDHNZ-JBUOLDKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951441-25-0
Record name rac-[(1R,2R)-2-methylcyclopropyl]methanamine hydrochloride
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